2'-Bromo-3'-fluoro-4'-hydroxyacetophenone
Overview
Description
2'-Bromo-3'-fluoro-4'-hydroxyacetophenone is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . It is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2'-Bromo-3'-fluoro-4'-hydroxyacetophenone can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-4-hydroxyacetophenone using bromine in acetic acid . The reaction is typically carried out at elevated temperatures (70-80°C) under light irradiation to achieve high yields.
Industrial Production Methods: In industrial settings, the compound can be produced by the selective bromination of 2-fluoro-4-hydroxyacetophenone using cupric bromide in refluxing chloroform-ethyl acetate mixture . This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2'-Bromo-3'-fluoro-4'-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at room temperature.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of 1-(2-bromo-3-fluoro-4-oxophenyl)ethanone.
Reduction: Formation of 1-(2-bromo-3-fluoro-4-hydroxyphenyl)ethanol.
Scientific Research Applications
2'-Bromo-3'-fluoro-4'-hydroxyacetophenone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2'-Bromo-3'-fluoro-4'-hydroxyacetophenone involves its interaction with molecular targets through electrophilic aromatic substitution . The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes . This interaction can inhibit enzyme activity or alter protein function, making it valuable in biochemical research .
Comparison with Similar Compounds
2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone: Similar structure but lacks the additional bromine atom.
2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone: Contains iodine atoms instead of fluorine.
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone: Contains additional bromine atoms.
Uniqueness: 2'-Bromo-3'-fluoro-4'-hydroxyacetophenone is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in chemical reactions . This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(2-bromo-3-fluoro-4-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)5-2-3-6(12)8(10)7(5)9/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXCJKHHFRECII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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